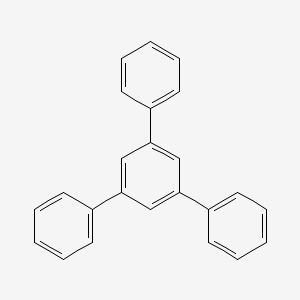

1,3,5-Triphenylbenzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17358. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,3,5-triphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWIAEOZZQADEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073917 | |

| Record name | 1,1':3',1''-Terphenyl, 5'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline powder; [MSDSonline] | |

| Record name | 1,3,5-Triphenylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

612-71-5 | |

| Record name | 1,3,5-Triphenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triphenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1':3',1''-Terphenyl, 5'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triphenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIPHENYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408MSO5WO3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 1,3,5-Triphenylbenzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, reaction mechanism, and experimental protocols for 1,3,5-triphenylbenzene, a key scaffold in materials science and pharmaceutical development. Its unique C3-symmetric structure and photophysical properties make it a versatile building block for a range of applications, from organic light-emitting diodes (OLEDs) to fluorescent chemosensors and dendrimers.[1][2]

Core Synthesis Pathway: Acid-Catalyzed Cyclotrimerization of Acetophenone (B1666503)

The most prevalent and well-documented method for synthesizing this compound is the acid-catalyzed self-condensation or cyclotrimerization of acetophenone.[1][3] This reaction involves the conversion of three molecules of acetophenone into one molecule of this compound with the elimination of three molecules of water. Both Brønsted and Lewis acids can effectively catalyze this transformation.

Reaction Mechanism

The generally accepted mechanism for the acid-catalyzed cyclotrimerization of acetophenone proceeds through a series of key steps:

-

Protonation and Enolization: The reaction is initiated by the protonation of the carbonyl oxygen of an acetophenone molecule by an acid catalyst. This is followed by the removal of an alpha-proton to form an enol intermediate.

-

Aldol-type Condensation: The enol then acts as a nucleophile, attacking the protonated carbonyl carbon of a second acetophenone molecule in an aldol-type condensation.

-

Dehydration: The resulting β-hydroxyketone readily undergoes dehydration to form an α,β-unsaturated ketone.

-

Michael Addition: This unsaturated ketone then reacts with a third acetophenone molecule (in its enol form) via a Michael addition.

-

Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration and aromatization to yield the stable this compound ring system.[3]

Key Synthesis Methodologies and Experimental Data

Several catalysts and reaction conditions have been successfully employed for the synthesis of this compound. The choice of catalyst can significantly influence the reaction yield, time, and temperature. Below is a summary of various reported methods with their corresponding quantitative data.

| Catalyst | Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Brønsted Acids | ||||||

| p-Toluenesulfonic acid (p-TSA) | Acetophenone | Solvent-free | 130 | 10 | 91 | [3] |

| Methanesulfonic acid (MeSO₃H) | Acetophenone | --- | 65 | --- | 95 | [3] |

| Dodecylbenzenesulfonic acid (DBSA) | Acetophenone | Solvent-free | 130 | 4 | 94 | [4] |

| Boron tris(hydrogen sulfate) (B(HSO₄)₃) | Acetophenone | --- | --- | --- | 94 | [3] |

| Sulfated Tin Oxide (STO) | Acetophenone | Solvent-free | 100 | 3 | High | [5] |

| Lewis Acids | ||||||

| Copper(II) chloride (CuCl₂) | Acetophenone | Toluene (B28343) | 180-220 | 6 | --- | [1] |

| Tin(IV) chloride (SnCl₄) & p-TSA | Acetophenone | n-Amyl alcohol | 110 | 5 | --- | [6] |

| Base-Catalyzed | ||||||

| --- | Acetophenone | --- | Room Temp - 150 | 1-24 | 50-90 | [7] |

| Other Methods | ||||||

| Suzuki Cross-Coupling | Substituted Acetophenones | --- | --- | --- | --- | [1] |

Detailed Experimental Protocols

Synthesis using p-Toluenesulfonic Acid (p-TSA)

This protocol is adapted from the work of Zhao and co-workers.[3]

Materials:

-

Acetophenone

-

p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)

Procedure:

-

To acetophenone (1.0 eq), add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 10 mol%).

-

Heat the reaction mixture to 130 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 10 hours), cool the reaction mixture to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a white solid.

Synthesis using Copper(II) Chloride (CuCl₂)

This protocol is based on the method described by Abdollahi and Mostaghni.[1]

Materials:

-

Acetophenone

-

Copper(II) chloride (CuCl₂)

-

Toluene

-

Ether

-

Magnesium sulfate

Procedure:

-

In a 25 ml round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (2.9 mmol) and toluene (5 ml).

-

Add CuCl₂ (0.19 mmol) to the mixture. The molar ratio of CuCl₂ to acetophenone is approximately 1:15.[1]

-

Reflux the mixture in an oil bath at a temperature of 180-220 °C for 6 hours.[1]

-

After completion of the reaction, cool the mixture to room temperature.

-

Extract the product with ether (3 x 10 ml).

-

Dry the combined organic layers with magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Visualizing the Synthesis

Reaction Pathway Diagram

Caption: Acid-catalyzed cyclotrimerization of acetophenone.

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound, primarily through the acid-catalyzed cyclotrimerization of acetophenone, is a robust and versatile method. The selection of an appropriate catalyst and optimization of reaction conditions are crucial for achieving high yields and purity. The detailed mechanisms and protocols provided in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this important molecular scaffold. The continued exploration of new catalytic systems, including reusable and environmentally benign options, will further enhance the accessibility and utility of this compound and its derivatives in various scientific disciplines.

References

- 1. article.sapub.org [article.sapub.org]

- 2. This compound: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02658K [pubs.rsc.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Process for synthesizing1,3,5-triphenyl benzene - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN107011109A - A kind of preparation method of 1,3,5 triphenyl benzene-like compounds - Google Patents [patents.google.com]

Unveiling the Solid State Landscape of 1,3,5-Triphenylbenzene: A Technical Guide to its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic and polymorphic characteristics of 1,3,5-triphenylbenzene, a molecule of significant interest in materials science and organic electronics. Understanding the solid-state properties of this compound is crucial for controlling its performance in various applications. This document provides a comprehensive overview of its known crystal structures, potential polymorphism, and the experimental methodologies employed for its characterization.

Introduction to this compound

This compound is a rigid, propeller-shaped aromatic hydrocarbon with C3 symmetry. Its unique molecular architecture and photophysical properties make it a valuable building block for a range of materials, including organic light-emitting diodes (OLEDs), fluorescent sensors, and porous organic frameworks. The performance and stability of these materials are intrinsically linked to the packing of the this compound molecules in the solid state, making the study of its crystal structure and polymorphism a critical area of research.

Crystal Structure of this compound

The crystal structure of this compound has been the subject of several crystallographic studies. The predominantly reported and well-characterized crystal form belongs to the orthorhombic crystal system.

The Orthorhombic Polymorph (Form I)

The most commonly observed polymorph of this compound crystallizes in the orthorhombic space group Pna2₁[1][2][3]. This non-centrosymmetric space group is consistent with the molecule's lack of an inversion center. The crystal packing is characterized by a layered arrangement of the molecules[2][3].

Table 1: Crystallographic Data for the Orthorhombic Polymorph of this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pna2₁ | [1][2][3] |

| a (Å) | 7.47 - 7.55 | [1][2] |

| b (Å) | 19.66 - 19.76 | [1][2] |

| c (Å) | 11.19 - 11.22 | [1][2] |

| Z | 4 | [1][2] |

| V (ų) | ~1650 | Calculated |

| Density (g/cm³) | ~1.22 | [2] |

Note: The slight variations in the unit cell parameters reported in the literature can be attributed to different experimental conditions, such as temperature and pressure, as well as the precision of the measurement techniques.

Polymorphism of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical and chemical properties. While the orthorhombic form of this compound is well-documented, there is evidence suggesting the existence of at least one other polymorph.

The Potential Monoclinic Polymorph (Form II)

A study has reported the existence of a monoclinic polymorph of this compound crystallizing in the space group P2₁. However, detailed crystallographic data and the specific conditions required to obtain this form are not as widely reported as for the orthorhombic polymorph. The identification of this second polymorph highlights the need for comprehensive polymorph screening under various crystallization conditions.

The following diagram illustrates a general workflow for the investigation of polymorphism in a compound like this compound.

The potential relationship between crystallization conditions and the resulting polymorphs of this compound is depicted in the following diagram.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acid-catalyzed self-condensation of acetophenone[4].

Protocol: Acid-Catalyzed Cyclocondensation of Acetophenone (B1666503)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone and a suitable solvent (e.g., toluene)[4].

-

Catalyst Addition: Slowly add a Lewis acid or protic acid catalyst (e.g., CuCl₂, SnCl₄, or p-toluenesulfonic acid) to the mixture[4][5]. A typical molar ratio of acetophenone to catalyst is around 15:1[4].

-

Reaction: Reflux the mixture with stirring for several hours (e.g., 6 hours) at an elevated temperature (e.g., 180-220 °C)[4].

-

Work-up: After cooling to room temperature, extract the reaction mixture with an organic solvent such as ether[4]. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., dichloromethane-ethanol) to yield pure this compound[5].

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a solution.

Protocol: Crystallization by Slow Evaporation

-

Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent, such as toluene or a mixture of ether and alcohol, at room temperature or slightly elevated temperature[1][6].

-

Evaporation: Loosely cover the container with the solution to allow for slow evaporation of the solvent over a period of several days to weeks.

-

Crystal Harvesting: Carefully collect the well-formed single crystals from the solution.

Characterization Methods

Table 2: Key Experimental Techniques for Characterization

| Technique | Purpose |

| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional arrangement of atoms in a single crystal, including unit cell parameters and space group. This is the definitive method for crystal structure elucidation. |

| Powder X-ray Diffraction (PXRD) | To identify the crystalline phase of a bulk sample and to distinguish between different polymorphs based on their unique diffraction patterns. |

| Differential Scanning Calorimetry (DSC) | To measure the thermal properties of the material, such as melting point, enthalpy of fusion, and to detect solid-solid phase transitions between polymorphs. |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability and decomposition temperature of the compound. |

| Fourier-Transform Infrared (FTIR) and Raman Spectroscopy | To identify the functional groups present in the molecule and to probe for subtle differences in the vibrational modes between different polymorphic forms, which arise from differences in molecular conformation and intermolecular interactions. |

| Hot-Stage Microscopy (HSM) | To visually observe melting, recrystallization, and phase transitions as a function of temperature. |

Conclusion

This compound primarily exists in a well-characterized orthorhombic crystalline form. The potential for polymorphism, as suggested by the report of a monoclinic form, underscores the importance of thorough solid-state characterization. The experimental protocols outlined in this guide provide a framework for the synthesis, crystallization, and analysis of this important molecule. For researchers and professionals in materials science and drug development, a comprehensive understanding and control of the crystal structure and polymorphism of this compound are paramount for harnessing its full potential in advanced applications. Further investigation into the crystallization conditions that favor the formation of different polymorphs is a promising avenue for future research.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. article.sapub.org [article.sapub.org]

- 5. CN1837168A - A New Synthetic Method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Photophysical and electronic properties of 1,3,5-Triphenylbenzene

An In-depth Technical Guide to the Photophysical and Electronic Properties of 1,3,5-Triphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TPB) is a C₃-symmetric aromatic hydrocarbon renowned for its high thermal stability, photochemical robustness, and distinct photoluminescent properties.[1] Its rigid, π-conjugated structure serves as a foundational core for a wide array of functional materials, including fluorescent sensors, organic light-emitting diodes (OLEDs), and porous organic frameworks.[2][3][4] This technical guide provides a comprehensive overview of the core photophysical and electronic properties of TPB, details the experimental methodologies used for their characterization, and visualizes key processes and relationships to support advanced research and development.

Photophysical Properties

The photophysical behavior of this compound is governed by its extensive π-electron system, which is delocalized across the central and pendant phenyl rings.[1] This structure leads to strong absorption in the ultraviolet region and characteristic fluorescence in the blue-violet region. TPB is a thermally and photochemically stable fluorescent platform with properties that make it a versatile building block for chemo-sensors and other photoluminescent materials.[4][5][6]

Absorption and Emission Spectra

This compound exhibits a strong absorption peak in the deep UV range, typically around 251-260 nm.[7][8] Upon excitation, it relaxes to the ground state via fluorescence, emitting light in the near-UV or violet portion of the spectrum, with an emission maximum generally observed between 352-360 nm.[7][9][10] This results in a significant Stokes shift of approximately 100 nm, which is advantageous for fluorescence-based applications as it minimizes self-absorption.[9]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_F) of TPB, a measure of its emission efficiency, is reported to be moderate, with values around 10% in some solvents, and as high as 27% in cyclohexane.[7][8] The fluorescence lifetime (τ), which describes the average time the molecule spends in the excited state before emitting a photon, has been measured, showing prompt and delayed components characteristic of organic scintillators.[11]

Summary of Photophysical Data

The following table summarizes the key quantitative photophysical properties of this compound collated from various sources.

| Property | Value | Solvent / Condition | Reference(s) |

| Absorption Maxima (λ_abs) | 251 nm | Cyclohexane | [8] |

| 252 nm | Not specified | [9] | |

| 260 nm | Chloroform (CHCl₃) | [7] | |

| Emission Maxima (λ_em) | 352 nm | Not specified | [9] |

| 354 nm | Not specified | [7] | |

| ~360 nm | Single Crystal | [10] | |

| Stokes Shift | ~100 nm | Not specified | [9] |

| Fluorescence Quantum Yield (Φ_F) | 0.27 | Cyclohexane | [8] |

| ~0.10 | Not specified | [7] | |

| Fluorescence Lifetime (τ) | Prompt: 12 ns Delayed: 30 ns | Pure Crystal | [11] |

Jablonski Diagram for Photophysical Processes

The energy transitions that occur in this compound upon interaction with light can be visualized using a Jablonski diagram. This diagram illustrates the processes of absorption, vibrational relaxation, internal conversion, fluorescence, and intersystem crossing to the triplet state.

Electronic Properties

The electronic properties of this compound are fundamental to its application in organic electronics. These properties are primarily defined by the energies of its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO energy levels determine the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic transition energy and chemical reactivity. For TPB, the extended π-conjugation results in a relatively large HOMO-LUMO gap, consistent with its absorption in the UV region and its inherent stability. These energy levels can be estimated experimentally using electrochemical methods like cyclic voltammetry.[12]

Electrochemical Behavior

Cyclic voltammetry studies have shown that this compound can be reversibly reduced to its radical anion.[13] The reduction potential provides an experimental measure to estimate the LUMO energy level. The oxidation potential, which is used to estimate the HOMO level, is less commonly reported but can be determined similarly.

Summary of Electronic Data

The following table presents available quantitative data on the electronic properties of this compound.

| Property | Value | Method / Conditions | Reference |

| Reduction Potential | -2.35 V (vs. SCE) | Cyclic Voltammetry in DMF | [13] |

| HOMO Energy | Not explicitly reported | - | - |

| LUMO Energy | Not explicitly reported | - | - |

| HOMO-LUMO Gap (Eg) | ~3.5 - 4.0 eV (Theoretical) | DFT (for similar structures) | [14] |

Structure-Property Relationships

The unique photophysical and electronic properties of this compound are a direct consequence of its molecular architecture. The interplay between its symmetry, rigidity, and electronic structure defines its function.

Experimental Protocols

Accurate characterization of this compound requires standardized experimental procedures. The following sections detail the methodologies for key photophysical and electrochemical measurements.[15][16]

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λ_max) and molar absorption coefficient (ε).

-

Instrumentation: Dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of 1,3,5-TPB in a UV-transparent solvent (e.g., cyclohexane, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 AU to ensure linearity.[12]

-

Measurement: Record the absorbance spectrum over a wavelength range (e.g., 200-450 nm) using a cuvette containing the pure solvent as a reference.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max). The molar absorption coefficient can be calculated using the Beer-Lambert law if the concentration and path length are known.

-

Photoluminescence (PL) Spectroscopy

-

Objective: To measure the emission spectrum, quantum yield (Φ_F), and fluorescence lifetime (τ).

-

Instrumentation: Spectrofluorometer and a Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements.

-

Procedure:

-

Emission Spectrum: Excite the sample at its λ_max. Scan the emission wavelengths (e.g., from λ_max + 10 nm to 600 nm) to record the fluorescence spectrum.[12]

-

Quantum Yield (Relative Method): Measure the integrated fluorescence intensity and absorbance of the TPB solution. Perform the same measurement under identical conditions for a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate). The quantum yield of TPB is calculated using the comparative method.[16]

-

Fluorescence Lifetime: Use a pulsed light source (e.g., laser or LED) to excite the sample. The TCSPC system measures the time delay between the excitation pulse and the arrival of emitted photons, generating a decay curve from which the lifetime (τ) is determined.[11][17]

-

Cyclic Voltammetry (CV)

-

Objective: To determine the reduction and oxidation potentials for estimating HOMO and LUMO energy levels.

-

Instrumentation: Potentiostat with a three-electrode cell (working, reference, and counter electrodes).

-

Procedure:

-

Sample Preparation: Prepare a solution (1-5 mM) of 1,3,5-TPB in a suitable solvent (e.g., DMF, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).[14]

-

Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon). Immerse the electrodes and scan the potential to measure the current response. An internal standard, such as ferrocene/ferrocenium (Fc/Fc+), is often included for accurate potential referencing.[12]

-

Analysis: Identify the onset potentials of the first reduction and oxidation peaks from the voltammogram. These values are used to calculate the LUMO and HOMO energy levels, respectively.

-

Experimental Characterization Workflow

The logical flow from sample preparation to final data analysis for characterizing TPB is outlined below.

Conclusion

This compound exhibits a well-defined set of photophysical and electronic properties characterized by strong UV absorption, blue fluorescence, a significant Stokes shift, and high stability. Its rigid, C₃-symmetric, and π-conjugated structure is directly responsible for these valuable characteristics. A thorough understanding of these properties, obtained through the standardized experimental protocols detailed herein, is critical for leveraging TPB as a core component in the design and synthesis of advanced functional materials for applications ranging from organic electronics to biomedical sensing.

References

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. article.sapub.org [article.sapub.org]

- 4. Triphenylbenzene - CD Bioparticles [cd-bioparticles.net]

- 5. This compound: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. This compound: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02658K [pubs.rsc.org]

- 7. Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted this compound: a cyan-light emitting molecul ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02948C [pubs.rsc.org]

- 8. PhotochemCAD | this compound [photochemcad.com]

- 9. Spectrum [1,3,5-Triphenyl Benzene] | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. electrochem.org [electrochem.org]

- 14. benchchem.com [benchchem.com]

- 15. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 17. This compound: a versatile photoluminescent chemo-sensor platform and supramolecular building block - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,3,5-Triphenylbenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-triphenylbenzene in a variety of common organic solvents. Due to its non-polar, aromatic structure, this compound exhibits a distinct solubility profile that is crucial for its application in synthesis, purification, and materials science. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Core Topic: Solubility Profile of this compound

This compound (C₂₄H₁₈) is a symmetrical, non-polar aromatic hydrocarbon. Its solubility is primarily governed by the "like dissolves like" principle, indicating a higher affinity for non-polar solvents that can engage in van der Waals forces and π-π stacking interactions. Conversely, it is largely insoluble in polar solvents such as water, with which it cannot form favorable interactions like hydrogen bonds.[1] The large, rigid structure of this compound also influences its solubility, requiring significant solvent-solute interactions to overcome the crystal lattice energy. Temperature is a key factor, with solubility generally increasing with a rise in temperature.[1]

Data Presentation: Quantitative and Qualitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on existing studies and qualitative observations from synthesis and purification procedures, the following table summarizes its solubility profile.

| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility ( g/100 mL) | Notes |

| Toluene | C₇H₈ | Non-polar | 20 | ~2.5 | Estimated from graphical data.[2] |

| 30 | ~4.0 | Estimated from graphical data.[2] | |||

| Benzene | C₆H₆ | Non-polar | Not Specified | Good solubility | Frequently used as a solvent for reactions and purification.[1] |

| Hexane | C₆H₁₄ | Non-polar | Not Specified | Good solubility | Mentioned as a suitable non-polar solvent.[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Not Specified | Soluble | Used as a solvent in synthesis reactions involving this compound.[3] |

| Chloroform | CHCl₃ | Polar aprotic | Not Specified | Likely soluble | Expected to be a good solvent due to its polarity and ability to interact with aromatic systems. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Not Specified | Soluble | Used as a solvent for the growth of single crystals, indicating good solubility at elevated temperatures.[4] |

| Acetone | C₃H₆O | Polar aprotic | Not Specified | Soluble | Mentioned as a solvent in which this compound is soluble.[5] |

| Ethanol | C₂H₅OH | Polar protic | Not Specified | Sparingly soluble | Used for recrystallization, indicating higher solubility at boiling temperatures and lower solubility at room temperature.[6] |

| Water | H₂O | Polar protic | Not Specified | Insoluble | Due to its non-polar nature, it is immiscible with water.[1][5] |

Experimental Protocols: Determination of Thermodynamic Solubility

The following is a detailed methodology for the experimental determination of the thermodynamic (equilibrium) solubility of this compound in a given organic solvent using the isothermal shake-flask method, a widely accepted and robust technique.

1. Materials and Equipment:

-

This compound (high purity, >99%)

-

Solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps (B75204) or other sealable containers

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Mobile phase for HPLC or solvent for UV-Vis analysis

2. Procedure:

2.1. Preparation of Standard Solutions for Calibration Curve:

-

Accurately weigh a precise amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to prepare at least five standard solutions of different, known concentrations.

-

Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve by plotting the instrument response (e.g., peak area or absorbance) against the concentration.

2.2. Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Add a known volume or weight of the solvent of interest to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, which should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

2.3. Sample Collection and Analysis:

-

Once equilibrium is reached, cease agitation and allow the vials to rest in the constant temperature bath for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the same HPLC or UV-Vis method used for the standards to determine the concentration of this compound.

2.4. Data Calculation and Reporting:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.

-

The solubility is typically reported in units such as g/100 mL, mg/mL, or mol/L.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the thermodynamic solubility of this compound.

References

Spectroscopic Analysis of 1,3,5-Triphenylbenzene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1,3,5-Triphenylbenzene, a key molecule in materials science and organic chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The high symmetry of the molecule (D₃h point group) results in a relatively simple spectrum.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| CDCl₃ | 400 | 7.77 | s | 3H | Protons on the central benzene (B151609) ring |

| 7.68 | d | 6H | Ortho-protons on peripheral phenyl rings | ||

| 7.46 | t | 6H | Meta-protons on peripheral phenyl rings | ||

| 7.37 | t | 3H | Para-protons on peripheral phenyl rings | ||

| DMSO-d₆ | 500 | 7.88 | s | 3H | Protons on the central benzene ring |

| 7.87-7.86 | m | 6H | Ortho-protons on peripheral phenyl rings | ||

| 7.52-7.49 (t, J=7.5 Hz) | t | 6H | Meta-protons on peripheral phenyl rings | ||

| 7.43-7.40 (t, J=7.5 Hz) | t | 3H | Para-protons on peripheral phenyl rings |

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) |

| CDCl₃ | 100 | 142.3, 141.1, 128.8, 127.5, 127.3, 125.1[1][2][3] |

| DMSO-d₆ | 125 | 141.6, 140.1, 128.9, 127.7, 127.2, 124.4[4] |

Experimental Protocol: NMR Spectroscopy

This protocol provides a general procedure for acquiring NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[4]

-

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[4][5]

-

The spectrometer's magnetic field should be shimmed on the sample to ensure homogeneity.

-

For ¹H NMR: A typical experiment involves a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6] Usually, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: This requires a greater number of scans (e.g., 192 or more) due to the low natural abundance of the ¹³C isotope.[6] A proton-decoupled experiment is standard. A relaxation delay of 2 seconds is common.[6]

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to yield the spectrum.

-

The spectrum is then phased, baseline corrected, and referenced to the internal standard.

-

Integration of the signals is performed to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes of the molecule. The spectrum of this compound is characterized by absorptions from aromatic C-H and C=C bonds.

Data Presentation

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3053 | Medium | Aromatic C-H stretching |

| 1651 | Strong | Aromatic C=C ring stretching |

| 1494 | Strong | Aromatic C=C ring stretching |

| 1431 | Medium | Aromatic C=C ring stretching |

| 1125 | Medium | In-plane C-H bending |

| 758 | Strong | Out-of-plane C-H bending (monosubstituted rings) |

| 700 | Strong | Out-of-plane C-H bending (1,3,5-trisubstituted ring) |

Data obtained using a KBr pellet.[4]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[4]

-

The mixture should be ground to a fine, homogeneous powder to minimize light scattering.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[7]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[8] The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound.

Data Presentation

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Cyclohexane | 251 | 60,000[9] | π → π |

| Chloroform | 260 | Not specified | π → π[5] |

| Dichloromethane | 238, 265, 294, 332, 346 | Not specified | π → π* and n → π*[10] |

The molecule also exhibits fluorescence, with a typical excitation maximum around 252 nm and an emission maximum around 352 nm.[11][12]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a precise volume of a spectroscopic grade solvent (e.g., cyclohexane, chloroform) in a volumetric flask.

-

Prepare a dilute solution (e.g., 2 x 10⁻⁵ M) from the stock solution that will have an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0).[5]

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one cuvette with the pure solvent to serve as a reference and another with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). The instrument will automatically subtract the absorbance of the solvent reference.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for NMR, IR, and UV-Vis spectroscopic analysis.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. article.sapub.org [article.sapub.org]

- 4. rsc.org [rsc.org]

- 5. Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted this compound: a cyan-light emitting molecul ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02948C [pubs.rsc.org]

- 6. NMR Experiments [nmr.chem.umn.edu]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. benchchem.com [benchchem.com]

- 9. PhotochemCAD | this compound [photochemcad.com]

- 10. This compound: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02658K [pubs.rsc.org]

- 11. Absorption [1,3,5-Triphenyl Benzene] | AAT Bioquest [aatbio.com]

- 12. Spectrum [1,3,5-Triphenyl Benzene] | AAT Bioquest [aatbio.com]

A Comprehensive Technical Guide to the Thermal Stability and Degradation of 1,3,5-Triphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Triphenylbenzene (TPB) is a symmetrical aromatic hydrocarbon known for its significant thermal and photochemical stability. This technical guide provides a detailed overview of its thermal properties, degradation behavior, and the analytical techniques used for its characterization. The high thermal stability of TPB, with a decomposition temperature reported to be above 350 °C for its derivatives, makes it a valuable building block in materials science and a stable scaffold in medicinal chemistry. This document outlines the experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents key thermal stability data, and proposes a plausible degradation pathway based on the pyrolysis of related poly-aromatic hydrocarbons.

Introduction

This compound is a C3-symmetric molecule consisting of a central benzene (B151609) ring substituted with three phenyl groups at the 1, 3, and 5 positions. This highly conjugated and sterically hindered structure contributes to its remarkable stability. It is a white to light yellow crystalline solid with a melting point in the range of 172-177 °C and a boiling point of approximately 460 °C. Its robust nature makes it a suitable candidate for applications requiring high-temperature resistance and photophysical stability. In the context of drug development, the TPB core can serve as a rigid scaffold for the synthesis of complex molecules with defined three-dimensional orientations. Understanding its thermal stability is crucial for designing manufacturing processes, assessing shelf-life, and ensuring the integrity of TPB-containing materials and pharmaceuticals under various thermal stresses.

Thermal Stability Analysis

The thermal stability of this compound is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Data from Thermal Analysis

While specific TGA and DSC data for unsubstituted this compound is not extensively available in the public domain, the following tables summarize the key thermal parameters based on available information for the compound and its derivatives. These tables provide a framework for expected experimental values.

Table 1: Thermal Properties of this compound

| Property | Value | Method | Reference |

| Melting Point | 172-177 °C | DSC | Commercial Supplier Data |

| Boiling Point | ~460 °C | N/A | Commercial Supplier Data |

| Thermal Decomposition (TID) | > 350 °C (for derivatives) | TGA | [1] |

Table 2: Expected Thermogravimetric Analysis (TGA) Data

| Parameter | Expected Value Range | Description |

| Onset Decomposition Temperature (Tonset) | > 350 °C | The temperature at which significant decomposition begins. |

| Temperature at 5% Mass Loss (Td5%) | 350 - 400 °C | A common benchmark for the initial stage of thermal degradation. |

| Temperature at 10% Mass Loss (Td10%) | 380 - 450 °C | Indicates a more advanced stage of thermal decomposition. |

| Temperature of Maximum Decomposition Rate (Tmax) | > 400 °C | The temperature at which the rate of mass loss is highest, determined from the derivative of the TGA curve (DTG). |

| Residual Mass at 600 °C | Variable | The percentage of material remaining at the end of the analysis, which can indicate the formation of char. |

Experimental Protocols

Detailed methodologies for the thermal analysis of this compound are crucial for obtaining reproducible and accurate data. The following protocols are based on standard methods for aromatic hydrocarbons.

Thermogravimetric Analysis (TGA)

This protocol is designed to determine the thermal stability and decomposition profile of this compound and is based on the principles outlined in ASTM E1131[2][3][4][5][6].

Objective: To measure the change in mass of this compound as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset of decomposition (Tonset) and the temperatures at 5% and 10% mass loss (Td5% and Td10%).

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tmax).

-

Differential Scanning Calorimetry (DSC)

This protocol is used to determine the melting point and purity of this compound, following the guidelines of ASTM E928[7][8][9][10].

Objective: To measure the heat flow associated with the melting transition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 100 °C).

-

Ramp the temperature from 100 °C to 200 °C at a constant heating rate of 5 °C/min.

-

-

Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature of melting and the peak melting temperature (Tm).

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

If applicable, determine the purity of the sample using the van't Hoff equation.

-

Degradation Pathway

The thermal degradation of this compound at elevated temperatures is expected to proceed through a complex series of radical-mediated reactions. While a definitive pathway has not been fully elucidated, a plausible mechanism can be proposed based on the pyrolysis of other polyphenylbenzenes and aromatic hydrocarbons.

The initial step in the degradation process is likely the homolytic cleavage of a C-H bond on one of the phenyl rings or, at higher energies, a C-C bond between the central and a peripheral phenyl ring. This would generate highly reactive radical species.

Proposed Degradation Steps:

-

Initiation: Homolytic cleavage of a C-C or C-H bond to form radical intermediates.

-

Propagation: The initial radicals can abstract hydrogen atoms from other TPB molecules, leading to the formation of more radicals and initiating a chain reaction.

-

Intramolecular Rearrangement: The radical species can undergo intramolecular cyclization and rearrangement to form more condensed polycyclic aromatic hydrocarbons (PAHs).

-

Fragmentation: At higher temperatures, the aromatic rings can start to fragment, leading to the formation of smaller volatile molecules such as benzene, biphenyl, and various smaller hydrocarbons.

-

Termination: Radicals can combine to form larger, more complex, and often more stable molecules, eventually leading to the formation of a carbonaceous char.

The following diagram illustrates a simplified, plausible degradation pathway for this compound.

Caption: Plausible thermal degradation pathway of this compound.

Experimental Workflow and Logical Relationships

The overall process for evaluating the thermal stability and degradation of this compound involves a series of coordinated analytical techniques. The following diagram illustrates the experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. infinitalab.com [infinitalab.com]

- 3. store.astm.org [store.astm.org]

- 4. kalite.com [kalite.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. standards.globalspec.com [standards.globalspec.com]

- 7. store.astm.org [store.astm.org]

- 8. infinitalab.com [infinitalab.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. store.astm.org [store.astm.org]

Pioneering Pathways: An In-depth Technical Guide to the Early Synthetic Routes of 1,3,5-Triphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational synthetic methodologies for producing 1,3,5-triphenylbenzene, a key structural motif in materials science and pharmaceutical development. The primary and most historically significant approach involves the acid-catalyzed cyclotrimerization of acetophenone (B1666503), a reaction that has been explored since the early 20th century.[1] This document provides a comparative analysis of early catalytic systems, detailed experimental protocols, and a visualization of the synthetic logic.

Core Synthetic Strategy: Cyclotrimerization of Acetophenone

The self-condensation of three acetophenone molecules to form the symmetrical this compound ring is the cornerstone of its early synthesis. This transformation can be effectively promoted by both Brønsted and Lewis acids, and base-catalyzed variations have also been developed. The general mechanism involves a series of aldol-type condensations and dehydrations, ultimately leading to the aromatic core.

Comparative Analysis of Early Synthetic Routes

The following table summarizes the quantitative data for several early and notable synthetic routes to this compound, providing a clear comparison of their efficiencies and reaction conditions.

| Catalyst System | Starting Material | Molar Ratio (Acetophenone:Catalyst) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Copper(II) Chloride (CuCl₂)[1] | Acetophenone | 15:1 | Toluene (B28343) | 180-220 | 6 | Not Specified |

| Tin(IV) Chloride (SnCl₄) & p-Toluenesulfonic Acid (p-TSA)[2][3] | Acetophenone | 20:1 (combined catalysts) | n-Amyl alcohol | 110 | 5 | Not Specified |

| Potassium Hydroxide (B78521) (KOH)[4] | Acetophenone | 1:1 | 1,4-Dioxane (B91453) | 130 | 12 | 50-90 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the comparative table.

Lewis Acid Catalysis: Copper(II) Chloride

This method utilizes the Lewis acidity of CuCl₂ to catalyze the self-condensation of acetophenone.

Experimental Protocol: [1]

-

To a 25 ml round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (0.34 g, 2.9 mmol) and toluene (5 ml).

-

Add copper(II) chloride (0.03 g, 0.19 mmol) to the mixture.

-

Heat the mixture to reflux in an oil bath at a temperature of 180-220°C for 6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with ether (3 x 10 ml).

-

Dry the combined organic layers with magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Mixed Lewis/Brønsted Acid Catalysis: Tin(IV) Chloride and p-Toluenesulfonic Acid

This approach employs a combination of a Lewis acid (SnCl₄) and a Brønsted acid (p-TSA) to promote the cyclotrimerization.

-

Dissolve acetophenone (1.2 g) in dry, anhydrous n-amyl alcohol (10 ml) in a suitable reaction flask.

-

Slowly add tin(IV) chloride (5 mol%) to the solution under stirring.

-

Subsequently, add p-toluenesulfonic acid (5 mol%) to the reaction mixture.

-

Heat the reaction at 110°C for 5 hours.

-

After the reaction is complete, pour the mixture into absolute ethanol (B145695) (20 ml) to precipitate the product.

-

Stir the mixture and then filter to collect the solid.

-

Recrystallize the crude product from dichloromethane-ethanol to obtain pure this compound.

Base Catalysis: Potassium Hydroxide

In contrast to the acid-catalyzed methods, this protocol utilizes a strong base to facilitate the condensation.

Experimental Protocol: [4]

-

In a reaction tube, combine acetophenone (1 mmol), potassium hydroxide (1 mmol), and 18-crown-6 (B118740) (1 mmol).

-

Add 1,4-dioxane (0.5 ml) to the mixture.

-

Heat the mixture at 130°C with stirring for 12 hours.

-

After cooling, extract the reaction mixture.

-

Wash and concentrate the organic phase.

-

Purify the residue by column chromatography to afford this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships of the described synthetic routes.

Caption: Catalytic pathways for the synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis.

References

- 1. article.sapub.org [article.sapub.org]

- 2. Process for synthesizing1,3,5-triphenyl benzene - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN1837168A - A New Synthetic Method of this compound - Google Patents [patents.google.com]

- 4. CN107011109A - A kind of preparation method of 1,3,5 triphenyl benzene-like compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electronic Structure and HOMO-LUMO Levels of 1,3,5-Triphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triphenylbenzene (TPB) is a C₃-symmetric aromatic hydrocarbon renowned for its high thermal and photochemical stability. Its unique structure, consisting of a central benzene (B151609) ring symmetrically substituted with three phenyl groups, results in a highly conjugated π-electron system. This bestows upon TPB interesting photophysical properties, including fluorescence, making it a valuable building block in materials science and a core structure in various applications. Its derivatives are utilized in organic light-emitting diodes (OLEDs), fluorescent sensors, and as scaffolding for dendrimers and porous organic frameworks.[1][2][3] A thorough understanding of its electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is paramount for the rational design of novel materials and for predicting their performance in electronic devices and sensing applications.

This technical guide provides a comprehensive overview of the electronic properties of this compound, consolidating both experimental data and computational analyses. It details the methodologies for its characterization and presents the data in a structured format for ease of comparison and reference.

Electronic Properties of this compound

The electronic properties of this compound are dictated by its extended π-conjugation. The interaction between the central benzene ring and the three peripheral phenyl groups leads to a delocalized electron density, which governs its behavior in light absorption, emission, and charge transport processes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the electronic structure of this compound, compiled from both experimental measurements and theoretical calculations.

Table 1: Experimental Electronic Properties of this compound

| Property | Value | Method | Solvent | Notes |

| Absorption Maximum (λabs) | 252 nm[4] | UV-Vis Spectroscopy | Cyclohexane (B81311) | Corresponds to the π-π* transition. |

| ~260 nm[5] | UV-Vis Spectroscopy | Chloroform | For a triferrocenyl-substituted derivative, but attributed to the TPB core. | |

| Emission Maximum (λem) | 352 nm[6] | Fluorescence Spectroscopy | Cyclohexane | |

| LUMO Energy Level | -2.55 eV | Cyclic Voltammetry | DMF | Calculated from the reduction potential of -2.35 V vs SCE.[1] |

| HOMO Energy Level | Not Reported | Cyclic Voltammetry | - | The oxidation potential of unsubstituted TPB is not readily found in the literature, likely due to its high value falling outside the accessible solvent window. |

| Optical Band Gap (Egopt) | 4.92 eV | UV-Vis Spectroscopy | Cyclohexane | Calculated from the absorption onset (λonset ≈ 252 nm). |

Table 2: Theoretical Electronic Properties of this compound

| Property | Value | Method | Basis Set | Reference |

| HOMO Energy Level | -6.16 eV | DFT | B3LYP | [7] |

| LUMO Energy Level | -1.35 eV | DFT | B3LYP | [7] |

| HOMO-LUMO Gap (Eg) | 4.81 eV | DFT | B3LYP | [7] |

Note: There can be significant variation in reported computational values depending on the functional and basis set used. The values presented here are from a specific study and should be considered within that context.

Experimental and Computational Workflow

The characterization of the electronic structure of this compound involves a synergistic approach combining experimental techniques and computational modeling. The general workflow is depicted below.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the electronic properties of this compound.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

This technique is used to determine the optical band gap by measuring the absorption and emission of light as a function of wavelength.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are typically used.

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as cyclohexane or acetonitrile. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU). For fluorescence measurements, a lower concentration is often used to avoid self-quenching effects.

-

Measurement:

-

Absorption: A cuvette containing the pure solvent is used as a reference. The absorbance of the sample solution is measured over a wavelength range of approximately 200-500 nm. The wavelength of maximum absorbance (λabs) is recorded. The optical band gap (Egopt) can be estimated from the onset of the absorption spectrum using the equation: Egopt (eV) = 1240 / λonset (nm).

-

Emission: The sample is excited at its absorption maximum (λabs). The emitted light is collected, typically at a 90-degree angle to the excitation beam, and its intensity is recorded as a function of wavelength. The peak of the emission spectrum is the emission maximum (λem).

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

-

Instrumentation: A potentiostat with a three-electrode cell setup is employed. The electrodes consist of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Sample Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide - DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆). The solution is deoxygenated by bubbling with an inert gas like nitrogen or argon before the measurement.

-

Measurement: The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured. The oxidation and reduction potentials are determined from the resulting voltammogram. The HOMO and LUMO energy levels are then estimated from the onset of the oxidation (Eox) and reduction (Ered) peaks, respectively, often referenced to an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The following empirical equations are commonly used:

-

EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level. Some literature may use slightly different values, for instance, 5.1 eV.)

-

Computational Methodology

Theoretical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the electronic structure of molecules.

Density Functional Theory (DFT) Workflow

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem are commonly used.

-

Methodology:

-

Geometry Optimization: The molecular structure of this compound is first optimized in the ground state. A common choice of functional and basis set for such organic molecules is B3LYP/6-31G(d).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Frontier Molecular Orbital (FMO) Analysis: From the optimized ground state geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals provides the theoretical HOMO-LUMO gap.

-

Conclusion

The electronic structure of this compound is characterized by a wide HOMO-LUMO gap, contributing to its stability and its utility as a blue-emitting fluorophore and a core for various functional materials. Experimental techniques such as UV-Vis spectroscopy and cyclic voltammetry, in conjunction with computational methods like Density Functional Theory, provide a comprehensive understanding of its electronic properties. While the optical properties and reduction potential are well-documented, the experimental determination of its oxidation potential remains a challenge, underscoring the importance of theoretical calculations in providing a complete picture of its electronic landscape. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in the design and development of novel materials and therapeutics based on the this compound scaffold.

References

- 1. electrochem.org [electrochem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An electrochemical study of the oxidation of 1,3,5-Tris[4-[(3-methylphenyl)phenylamino]phenyl]benzene | Department of Chemistry [chem.ox.ac.uk]

- 5. Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted this compound: a cyan-light emitting molecul ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02948C [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Click Chemistry Derived Hexa-ferrocenylated this compound for the Detection of Divalent Transition Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,3,5-Triphenylbenzene: Commercial Availability, Purity Assessment, and Purification Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,3,5-triphenylbenzene, a key building block in various scientific and technological fields. This document details its commercial suppliers, available purity grades, and the analytical methods for its quality control. Furthermore, it offers detailed experimental protocols for purity determination and purification, empowering researchers to select and prepare materials tailored to their specific needs.

Commercial Suppliers and Purity Grades

This compound is readily available from a range of chemical suppliers, with purities typically varying from 97% to over 99%. The choice of supplier and grade is often dictated by the specific application's tolerance for impurities. For instance, applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), generally necessitate higher purity levels to ensure optimal device performance and longevity.[1]

Below is a summary of prominent commercial suppliers and their offered grades of this compound:

| Supplier | Catalog Number(s) | Purity Specification(s) | Analytical Method(s) |

| Thermo Scientific (Alfa Aesar) | B21353, A14746 | ≥99% | Gas Chromatography (GC) |

| Sigma-Aldrich (Merck) | T82007 | 97% | Not specified |

| Tokyo Chemical Industry (TCI) | T0509 | >99.0% | Gas Chromatography (GC) |

| Apollo Scientific | PC4451 | Not specified | Not specified |

| Aladdin Scientific | T162635 | ≥99% | Not specified |

| Chemsavers | C135T | >96.5% | Gas Chromatography (GC), HPLC |

| Ottokemi | T 2306 | 97% | Not specified |

Analytical Methods for Purity Determination

Accurate determination of this compound purity is crucial for ensuring the reliability and reproducibility of experimental results. The most common analytical techniques employed for this purpose are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used method for assessing the purity of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The flame ionization detector then provides a signal proportional to the mass of the organic analyte.

Experimental Protocol: GC-FID Purity Assay

-

Instrumentation: A standard gas chromatograph equipped with a flame ionization detector and a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 10 minutes.

-

-

Injection Volume: 1 µL of a ~1 mg/mL solution of this compound in a suitable solvent like dichloromethane (B109758) or toluene (B28343).

-

Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and concentration.

Experimental Protocol: qNMR Purity Assay

-

Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).

-

Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: A certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals. Suitable standards include maleic anhydride, dimethyl sulfone, or 1,3,5-trimethoxybenzene.

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound into a clean vial.

-

Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

-

-

NMR Data Acquisition:

-

Pulse Angle: 90°.

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (for both the analyte and the standard). A conservative value of 60 seconds is recommended if T₁ values are unknown.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

-

Data Processing and Calculation:

-

Manually phase and baseline correct the spectrum.

-